molecular formula C8H8BrN5 B2878308 [1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine CAS No. 1267466-11-4

[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine

Cat. No.: B2878308
CAS No.: 1267466-11-4
M. Wt: 254.091
InChI Key: LGSICWUEUKNQKA-UHFFFAOYSA-N
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Description

[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Chemical Reactions Analysis

Types of Reactions

[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine-substituted tetrazole derivatives, while oxidation reactions can produce tetrazole N-oxides.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

[1-(3-bromophenyl)tetrazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSICWUEUKNQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=NN=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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